Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile hydrochloride
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Overview
Description
Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyl group and a nitrile group attached to a pyrrolidine ring. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: This step often involves selective hydroxylation reactions.
Addition of the Nitrile Group: This can be done through cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Conversion to Hydrochloride Form: The final step involves treating the compound with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Rel-(3R,4R)-4-fluoropyrrolidin-3-amine dihydrochloride
- (3R,4R)-rel-3,4-Piperidinediol Hydrochloride
- (3R,4R)-rel-3-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile
Uniqueness
Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
CAS No. |
265108-44-9 |
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Molecular Formula |
C5H9ClN2O |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c6-1-4-2-7-3-5(4)8;/h4-5,7-8H,2-3H2;1H/t4-,5-;/m0./s1 |
InChI Key |
GHNKENLQBPMXMU-FHAQVOQBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)O)C#N.Cl |
Canonical SMILES |
C1C(C(CN1)O)C#N.Cl |
Origin of Product |
United States |
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